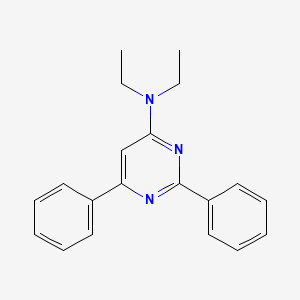

N,N-diethyl-2,6-diphenyl-4-pyrimidinamine

Overview

Description

N,N-diethyl-2,6-diphenyl-4-pyrimidinamine, also known as DEET, is a widely used insect repellent. It was first developed by the U.S. Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas. It is available in various forms, including sprays, lotions, and wipes.

Scientific Research Applications

Novel Fluorescent Chemosensors

A study highlights the synthesis of a diamine containing heterocyclic pyridine and triphenylamine substituents, which was used in preparing poly(pyridine-imide) that acts as an "off–on" fluorescent switcher for acids. This material demonstrates good thermal stability and exhibits fluorescence at ∼600 nm following protonation with acid, indicating its potential as a novel fluorescent chemosensor (Wang et al., 2008).

High Glass Transition and Thermal Stability Polyimides

Another research elaborates on the synthesis of a new diamine monomer, leading to the development of polyimides with high glass transition temperatures, mechanical, and thermal properties. These materials are soluble in various organic solvents and can be cast into self-standing films, showcasing excellent thermal stability and strong orange fluorescence upon protonation (Wang et al., 2008).

Equilibrative Nucleoside Transporter 1 Inhibitors

Research on dipyridamole analogues, which are structurally related to N,N-diethyl-2,6-diphenyl-4-pyrimidinamine, identified compounds with significantly higher potency as equilibrative nucleoside transporter 1 (ENT1) inhibitors. This opens avenues for the development of new therapeutic agents targeting nucleoside transporters (Lin & Buolamwini, 2007).

Electrochromic and Thermally Stable Polyimides

A study on N,N'-Bis(4-diphenylaminophenyl)pyromellitimide demonstrated its ability to be electrochemically polymerized into ambipolar, redox-active polyimide films. These films exhibit reversible redox processes and stable color changes upon electro-oxidation, making them suitable for electrochromic applications (Hsiao et al., 2018).

Highly Refractive Polyimides with Pyridine and Sulfur Units

Another application involves the synthesis of polyimides containing pyridine and sulfur units, designed to clarify structure–property relationships of high refractive polymers. These polyimides demonstrated excellent optical properties with high refractive indices, showcasing their potential in optical material applications (Guan et al., 2017).

Blue Light Electroluminescent Devices

A new pyridylamine was synthesized for use as an emitting layer in electroluminescent devices, emitting an intense blue color upon UV light irradiation. This compound's development marks a significant advancement in the field of optoelectronic materials (Chen et al., 2001).

properties

IUPAC Name |

N,N-diethyl-2,6-diphenylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3/c1-3-23(4-2)19-15-18(16-11-7-5-8-12-16)21-20(22-19)17-13-9-6-10-14-17/h5-15H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJDRAYUFOYVAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4582390.png)

acetonitrile](/img/structure/B4582397.png)

![2-(2-fluorophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4582412.png)

![2,6-dimethoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4582418.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4582419.png)

![methyl 4-cyano-3-methyl-5-{[5-(2-nitrophenyl)-2-furoyl]amino}-2-thiophenecarboxylate](/img/structure/B4582429.png)

![2-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4582437.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4582438.png)

![4-[(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4582446.png)

![N-(4-bromo-3-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4582450.png)

![N-[amino(imino)methyl]-4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4582452.png)